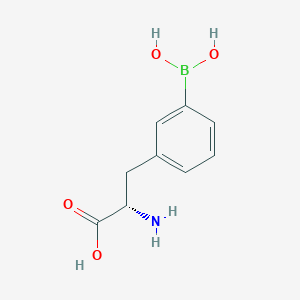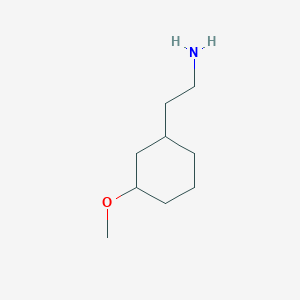![molecular formula C10H8BrNO4 B11755176 Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B11755176.png)
Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is a heterocyclic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a bromine atom, a carbonyl group, and a methoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate typically involves the reaction of 2-amino-5-bromophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction proceeds through acylation followed by intramolecular cyclization to form the benzoxazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A similar compound with a different functional group at the 7-position.
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: Another benzoxazine derivative with a methoxy group instead of a bromine atom.
Uniqueness
Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom and carbonyl group make it a versatile intermediate for further chemical modifications, while its methoxycarbonyl group enhances its solubility and stability.
Propiedades
Fórmula molecular |
C10H8BrNO4 |
|---|---|
Peso molecular |
286.08 g/mol |
Nombre IUPAC |
methyl 5-bromo-3-oxo-4H-1,4-benzoxazine-7-carboxylate |
InChI |
InChI=1S/C10H8BrNO4/c1-15-10(14)5-2-6(11)9-7(3-5)16-4-8(13)12-9/h2-3H,4H2,1H3,(H,12,13) |
Clave InChI |
IGPZIJKRPVQBHY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C(=C1)Br)NC(=O)CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Oxan-2-yl)methyl]hydrazine](/img/structure/B11755103.png)

![tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11755115.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755123.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11755124.png)
![(2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B11755128.png)
![Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11755134.png)
![tert-butyl N-[(1S,6s)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B11755146.png)

![4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11755158.png)
![2-Methyl-2,6-diazaspiro[4.5]decane](/img/structure/B11755160.png)
![3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11755165.png)
![1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11755168.png)
![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11755171.png)
